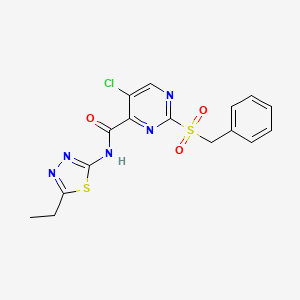
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl pyrimidinecarboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the pyrimidine ring and subsequent functionalization to introduce the sulfonyl and carboxamide groups. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually scaled up from laboratory methods to industrial-scale production through pilot studies.
Analyse Chemischer Reaktionen
Types of Reactions
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases, particularly those involving inflammation or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylmethyl)sulfonyl-4-pyrimidinecarboxamide
- 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
The uniqueness of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement within the molecule. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C16H14ClN5O3S2 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
2-benzylsulfonyl-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O3S2/c1-2-12-21-22-15(26-12)20-14(23)13-11(17)8-18-16(19-13)27(24,25)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,20,22,23) |
InChI-Schlüssel |
KQXGUMFOKFQRCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




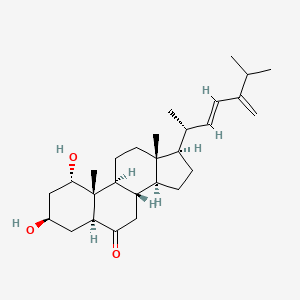
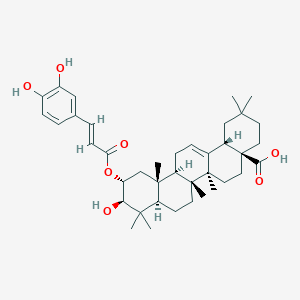
![5-bromo-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B1257587.png)
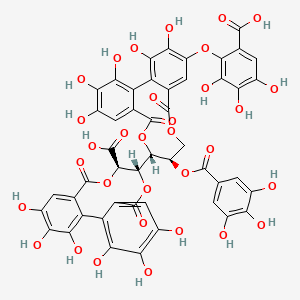
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1257589.png)


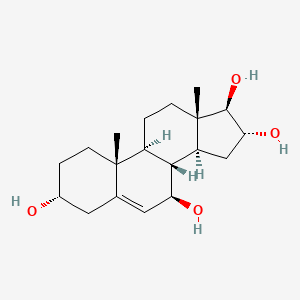
![N-[(E,1S,2R)-2-hydroxy-1-methylol-heptadec-3-enyl]formamide](/img/structure/B1257594.png)

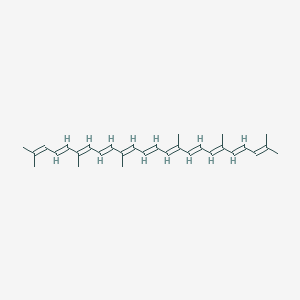
![Methylnaltrexone [VANDF]](/img/structure/B1257599.png)
